GPR35 Binding Affinity: ~22-Fold Tighter Than the Canonical Agonist Zaprinast
In a competitive radioligand-binding experiment performed in CHO-K1 cells expressing Nluc-fused human GPR35, 1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine yielded a Ki of 28 nM. Under identical assay conditions, the classical GPR35 agonist zaprinast exhibited a Ki of 612 nM [1][2]. The cycloheptyl-piperazine compound therefore demonstrated approximately 21.9-fold stronger binding. This direct head-to-head comparison eliminates inter-laboratory variability and supports prioritization of the cycloheptyl derivative for dose–response and selectivity profiling studies.
| Evidence Dimension | Competitive binding affinity to Nluc-fused human GPR35 (Ki) |
|---|---|
| Target Compound Data | Ki = 28 nM |
| Comparator Or Baseline | Zaprinast: Ki = 612 nM |
| Quantified Difference | ≈ 21.9-fold lower Ki (higher affinity) for the target compound |
| Conditions | CHO-K1 cells expressing Nluc-fused human GPR35; furimazine-substrate BRET-based competitive binding; same assay entry (BindingDB entry 50019029, assay ID 5) |
Why This Matters
A >20-fold improvement in binding affinity means lower compound consumption per well, better signal-to-noise ratios, and a wider dynamic range for IC₅₀ and selectivity experiments.
- [1] BindingDB. BDBM50575522 (CHEMBL4878979): 1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine GPR35 Ki = 28 nM. CHO-K1 cells, Nluc-fused human GPR35, furimazine substrate. Entry 50019029, assay ID 5. Accessed 22 Apr 2024. View Source
- [2] BindingDB. BDBM50612246 (Zaprinast): GPR35 Ki = 612 nM. Same assay format (CHO-K1 cells, Nluc-fused human GPR35, furimazine). Entry 50019029, assay ID 5. Accessed 22 Apr 2024. View Source
